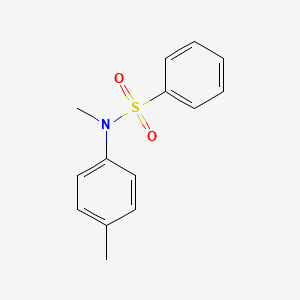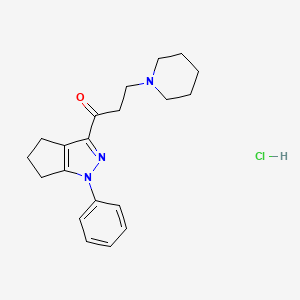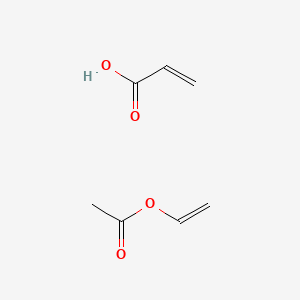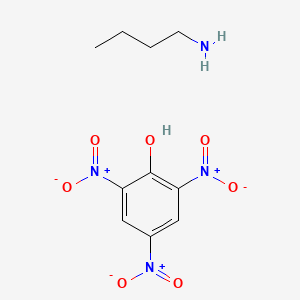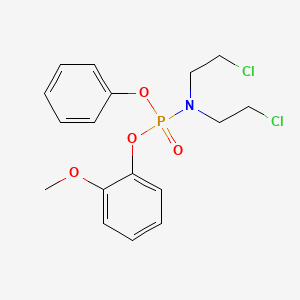
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester is a chemical compound with the molecular formula C10H15Cl2N2O2P. It is known for its unique structure, which includes both chloroethyl and phosphoramidic acid groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester typically involves the reaction of diethanolamine with thionyl chloride to form N,N-bis(2-chloroethyl)amine hydrochloride. This intermediate is then condensed with phosphoryl chloride to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the chloroethyl groups into ethyl groups, altering the compound’s reactivity.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include thionyl chloride, phosphoryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester can be compared with similar compounds such as:
Bis(2-chloroethyl)phosphoramidic dichloride: This compound has a similar structure but lacks the o-methoxyphenyl phenyl ester group, making it less versatile in certain applications.
Phosphoramidic acid derivatives: These compounds share the phosphoramidic acid group but differ in their substituents, leading to variations in reactivity and applications.
The unique combination of chloroethyl and phosphoramidic acid groups in this compound makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
25076-51-1 |
|---|---|
Fórmula molecular |
C17H20Cl2NO4P |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(2-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-9-5-6-10-17(16)24-25(21,20(13-11-18)14-12-19)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clave InChI |
DPOZMHHDYWIREP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



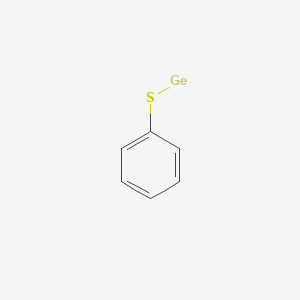

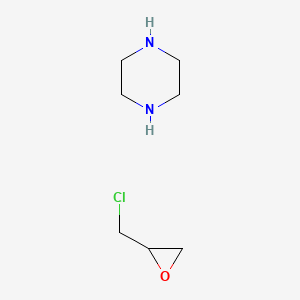
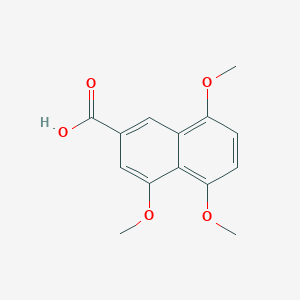
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
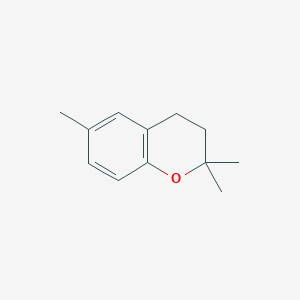
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)


